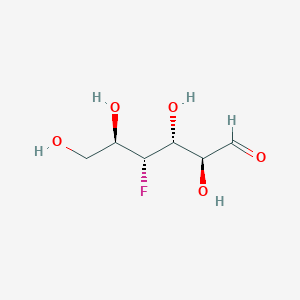

4-Deoxy-4-fluoro-D-mannose

Descripción general

Descripción

4-Deoxy-4-fluoro-D-mannose: is a synthetic analog of D-mannose, a naturally occurring sugar. This compound is primarily used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars. Glycobiology involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Deoxy-4-fluoro-D-mannose can be synthesized through the fluorination of protected mannose derivatives. One common method involves using diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction typically proceeds under mild conditions, ensuring the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves protecting the hydroxyl groups of mannose, introducing the fluorine atom, and then deprotecting the molecule to yield the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Deoxy-4-fluoro-D-mannose undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Biochemical Research

Glycosylation Inhibition

One of the primary applications of 4F-Man is its ability to inhibit glycosylation processes. Research indicates that 4F-Man effectively blocks the glycosylation of viral glycoproteins, such as the G protein of vesicular stomatitis virus (VSV). In experiments with cultured BHK21 cells infected with VSV, exposure to 4F-Man resulted in altered migration patterns of the G protein during electrophoresis, suggesting that the compound inhibits the synthesis of lipid-linked oligosaccharides necessary for proper glycosylation . This property makes 4F-Man a valuable tool for studying glycoprotein synthesis and function.

Metabolism Studies

Studies involving Saccharomyces cerevisiae have shown that 4F-Man is metabolized into several derivatives, including this compound 1,6-bisphosphate and GDP-4-deoxy-4-fluoro-D-mannose. These metabolites play roles in various biochemical pathways and can be utilized to understand sugar nucleotide formation and transport mechanisms within cells .

Virology and Antiviral Research

Inhibition of Viral Replication

The ability of 4F-Man to interfere with glycan biosynthesis has implications for antiviral strategies. By incorporating into viral glycoproteins, it can hinder the full growth of poly-mannosyl structures on viruses like SARS-CoV-2. This incomplete glycan structure could expose more antigenic sites on the virus surface, potentially enhancing immune recognition and response . The structural deficiencies introduced by 4F-Man could serve as a basis for developing new antiviral therapies.

Immunology

Immune System Modulation

Research suggests that deoxy-mannose derivatives, including 4F-Man, can influence immune responses by modifying glycan structures on pathogens or host cells. By altering the glycosylation patterns on viral proteins, these compounds may enhance the visibility of viral antigens to antibodies, thereby improving immune recognition . This mechanism could be particularly relevant in vaccine development or therapeutic interventions against viral infections.

Chemical Probes in Glycan Studies

Fluorinated Carbohydrates as Probes

Fluorinated sugars like 4F-Man are increasingly used as chemical probes to study glycan-protein interactions. The introduction of fluorine atoms alters the physical and chemical properties of carbohydrates, allowing researchers to investigate binding interactions and enzymatic processes with greater precision . This application is crucial for understanding complex biological systems where glycans play a significant role.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Inhibits glycosylation; modifies viral protein synthesis; aids in understanding metabolic pathways. |

| Virology | Potential antiviral agent by disrupting glycan biosynthesis on viruses; enhances immune recognition. |

| Immunology | Modulates immune responses by altering glycan structures; useful in vaccine development. |

| Chemical Probes | Serves as a probe for studying glycan-protein interactions; aids in enzymatic process investigations. |

Case Studies

- Glycosylation Inhibition in VSV : A study demonstrated that treatment with 1 mM or higher concentrations of 4F-Man significantly altered G protein synthesis in VSV-infected cells, indicating its potential as an inhibitor of viral glycoprotein maturation .

- Metabolic Pathway Analysis : Research on S. cerevisiae showed that incubation with 4F-Man led to the formation of key metabolites involved in carbohydrate metabolism, highlighting its role in understanding sugar nucleotide pathways .

- Impact on Immune Recognition : Investigations into how deoxy-mannose derivatives affect viral antigen exposure suggest that these compounds can enhance antibody accessibility to viral proteins, which is critical for developing effective vaccines against pathogens like SARS-CoV-2 .

Mecanismo De Acción

4-Deoxy-4-fluoro-D-mannose exerts its effects by inhibiting the glycosylation of proteins. Specifically, it blocks the synthesis of lipid-linked oligosaccharides, which are essential for protein glycosylation. This inhibition leads to the production of glycoproteins with altered structures and functions . The compound’s mechanism involves depleting intracellular pools of glycosylation precursors, thereby disrupting the normal glycosylation process .

Comparación Con Compuestos Similares

- 2-Deoxy-2-fluoro-D-glucose

- 2-Deoxy-2-fluoro-D-mannose

- 2-Deoxy-2,2-difluoro-D-arabino-hexose

- 3-Deoxy-3-fluoro-D-glucose

- 4-Deoxy-4-fluoro-D-glucose

Comparison: 4-Deoxy-4-fluoro-D-mannose is unique in its specific inhibition of glycosylation processes, particularly in viral glycoproteins. While other fluorinated sugars like 2-Deoxy-2-fluoro-D-glucose and 2-Deoxy-2-fluoro-D-mannose are also used in metabolic studies and drug development, this compound’s distinct structural modification at the C-4 position provides unique insights into glycan biosynthesis and function .

Actividad Biológica

4-Deoxy-4-fluoro-D-mannose (4F-Man) is a synthetic analog of D-mannose that has garnered significant attention due to its unique biological activities, particularly in the fields of virology and immunology. This compound exhibits properties that inhibit glycosylation processes critical for viral replication and may also play a role in modulating immune responses.

Chemical Structure and Synthesis

4F-Man is structurally similar to D-mannose but features a fluorine atom at the C-4 position, which alters its biological interactions. The synthesis of 4F-Man typically involves complex organic reactions, often starting from readily available sugar derivatives. For example, one effective method has been reported to yield up to 52.5% of 4-deoxy-D-mannose through a series of chemical transformations involving levoglucosenone as a precursor .

Inhibition of Glycosylation

One of the primary biological activities of 4F-Man is its ability to inhibit glycosylation, a critical post-translational modification necessary for the proper functioning of many proteins, including viral glycoproteins. Research indicates that 4F-Man disrupts the glycosylation of the G protein in vesicular stomatitis virus (VSV), leading to altered protein mobility and reduced viral infectivity. Specifically, cells treated with concentrations as low as 1 mM exhibited rapid migration patterns in electrophoresis similar to those seen with tunicamycin treatment, a known glycosylation inhibitor .

Impact on Viral Pathogenesis

The inhibition of glycosylation by 4F-Man has significant implications for viral pathogenesis. By preventing the proper glycosylation of viral proteins, 4F-Man may expose antigenic sites on viral particles, enhancing their recognition by the host immune system. This mechanism could potentially be leveraged in therapeutic strategies against various viral infections .

Biological Activity in Immune Modulation

Beyond its antiviral properties, 4F-Man has been explored for its potential immunomodulatory effects. Studies suggest that deoxy-mannose derivatives can influence immune cell function and enhance responses against pathogens. For instance, 4F-Man may interact with mannose-binding lectins (MBLs), which are crucial for innate immunity . The incorporation of such analogs into glycan structures could help modulate immune recognition and response.

Case Studies and Research Findings

Several studies have highlighted the promising applications of 4F-Man in both research and therapeutic contexts:

- Viral Inhibition : In vitro studies using BHK21 cells infected with VSV demonstrated that treatment with 4F-Man significantly reduced viral protein synthesis due to impaired glycosylation .

- Cancer Research : Preliminary research indicates that mannose analogs, including 4F-Man, may exhibit anti-proliferative effects on certain cancer cell lines by disrupting glycan-mediated signaling pathways .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEGLMFBNPWYQO-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236617 | |

| Record name | 4-Deoxy-4-fluoromannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87764-47-4 | |

| Record name | 4-Deoxy-4-fluoromannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087764474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxy-4-fluoromannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Deoxy-4-fluoro-D-mannose disrupt protein glycosylation?

A1: 4FMan exerts its effect by interfering with the dolichol pathway, a critical stage in N-linked glycosylation. Specifically, its guanosine diphosphate ester (GDP-4FMan) competitively inhibits the enzyme responsible for adding mannose units to the growing oligosaccharide chain on dolichol pyrophosphate. [] This blockage primarily occurs during the formation of Dol-PP-(GlcNAc)2Man2, leading to truncated lipid-linked oligosaccharides. [] While 4FMan is metabolized into GDP-4FMan and Dol-P-4FMan within cells, both exhibit limited substrate activity with relevant enzymes, further contributing to the disruption of normal glycosylation. []

Q2: How does the action of this compound differ from 3-Deoxy-3-fluoro-D-mannose in Saccharomyces cerevisiae?

A2: While both 4FMan and 3-deoxy-3-fluoro-D-mannose (3FMan) are mannose analogues, they demonstrate differing levels of uptake and metabolic conversion in Saccharomyces cerevisiae. 4FMan is readily transported into yeast cells and efficiently converted into its respective sugar nucleotides, including this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-4FMan. [] This ultimately leads to the incorporation of radioactive material from 4FMan into cell wall polysaccharides. [] Conversely, 3FMan exhibits poorer transport into yeast cells and less efficient conversion into sugar nucleotides, resulting in significantly less incorporation into the cell wall fraction. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.